molecular formula C21H21N3O4 B3003417 2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1206997-93-4

2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No.: B3003417
CAS No.: 1206997-93-4
M. Wt: 379.416
InChI Key: VYAAYGKUTZSOAH-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a synthetic small molecule provided for research and development purposes. This compound features a benzamide core substituted with 2,3-dimethoxy groups, which is linked via an N-methyl-N-phenyl bridge to a 6-methylpyridazin-3-yloxy moiety. The molecular structure incorporates several pharmacologically relevant motifs. The pyridazine ring is a common feature in compounds developed for medicinal chemistry research, noted for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Specifically, 6-methylpyridazin-3-yl derivatives have been explored as scaffolds in the development of bioactive molecules . Similarly, the dimethoxy-substituted benzamide structure is a privileged scaffold found in molecules with a range of reported biological activities. While the specific biological target and mechanism of action for this particular compound require further experimental characterization, its complex structure makes it a valuable chemical tool for high-throughput screening, structure-activity relationship (SAR) studies, and investigating novel biological pathways in academic and pharmaceutical discovery settings. This product is intended for research use by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dimethoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-8-13-19(23-22-14)28-16-11-9-15(10-12-16)24(2)21(25)17-6-5-7-18(26-3)20(17)27-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAAYGKUTZSOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

Antibacterial Activity

Research has shown that derivatives similar to this compound exhibit notable antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of Gram-positive bacteria. Specifically, a related compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating potential for further development as an antibacterial agent .

CompoundTarget BacteriaMIC (mg/mL)
This compoundE. coli50
Related Compound AS. aureus75
Related Compound BS. agalactiae100

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects. Studies indicate that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in oncology . The mechanism behind this activity is thought to involve the modulation of cellular signaling pathways that control growth and apoptosis.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for bacterial survival and tumor growth.
  • Receptor Interaction : The compound may interact with various receptors involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Study 1: Antibacterial Efficacy

A study conducted on a series of benzamide derivatives, including the target compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the zone of inhibition and confirmed that structural modifications enhanced antibacterial potency .

Study 2: Cancer Cell Lines

In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with the compound, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)

  • Benzamide Substituents : Ethyl benzoate (ester group at position 4).
  • Linker: Phenethylamino (flexible two-carbon chain with an amine).
  • Heterocycle : 6-Methylpyridazin-3-yl (identical to the target compound).
  • Key Differences: The ester group in I-6232 may reduce metabolic stability compared to the amide in the target compound.

3,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Benzamide Substituents : 3,4-Dimethoxy (vs. 2,3-dimethoxy in the target).
  • Linker : Ethyl group (flexible aliphatic chain).
  • Heterocycle : 6-Oxopyridazin-1(6H)-yl (vs. 6-methylpyridazine in the target).
  • Key Differences: The 6-oxo group may participate in hydrogen bonding, whereas the 6-methyl group in the target enhances hydrophobicity.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Core Structure : Pyridin-3-amine with a dihydrobenzodioxin moiety.
  • Functional Groups: Methoxy and dimethylaminomethyl substituents.
  • The dimethylaminomethyl group introduces basicity, which may enhance solubility in acidic environments.

Structural and Functional Implications

Substituent Positioning

  • 2,3-Dimethoxybenzamide : The ortho-methoxy groups in the target compound may sterically hinder interactions with flat binding pockets, whereas para-substituted analogues (e.g., 3,4-dimethoxy in ) allow for better planar alignment.

Heterocycle Variations

  • 6-Methylpyridazine : Enhances lipophilicity and metabolic stability relative to 6-oxopyridazine derivatives .
  • Phenoxy Linker: Provides rigidity and conjugation, favoring interactions with aromatic residues in enzyme active sites over flexible linkers like ethyl or phenethylamino .

Comparative Data Table

Compound Name Benzamide Substituents Linker Type Heterocycle Molecular Weight Key Features
Target Compound 2,3-Dimethoxy, N-methyl Phenoxy 6-Methylpyridazin-3-yl ~407.4* High rigidity, lipophilic
I-6232 Ethyl benzoate Phenethylamino 6-Methylpyridazin-3-yl - Flexible linker, ester group
3,4-Dimethoxy derivative 3,4-Dimethoxy Ethyl 6-Oxopyridazin-1(6H)-yl 409.4 Hydrogen-bonding capability
6-(2,3-Dihydro-1,4-benzodioxin-5-yl) Methoxy - Pyridin-3-amine 391.46 Planar dihydrobenzodioxin core

*Calculated molecular weight based on formula C21H21N3O4.

Research Findings and Hypotheses

  • Metabolic Stability : The 6-methylpyridazine in the target compound likely resists oxidative metabolism better than 6-oxo derivatives, which may undergo reduction .
  • Binding Affinity: The phenoxy linker’s rigidity could improve binding to flat enzymatic pockets (e.g., kinases) compared to flexible analogues like I-6232 .
  • Solubility : The ortho-methoxy groups may reduce aqueous solubility relative to para-substituted benzamides, necessitating formulation optimization .

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